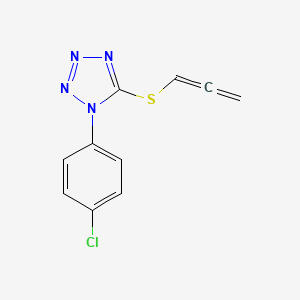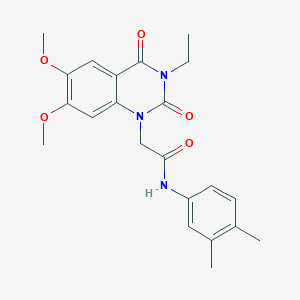amine dihydrochloride](/img/structure/B4764871.png)
[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride
Vue d'ensemble
Description
[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride, also known as MTA, is a novel compound that has been gaining attention in the scientific community due to its potential use as a research tool. MTA is a selective dopamine transporter (DAT) ligand that has been shown to inhibit the reuptake of dopamine in the brain.
Mécanisme D'action
[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride is a selective DAT ligand that binds to the DAT protein on the presynaptic membrane of dopaminergic neurons. By inhibiting the reuptake of dopamine, [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride increases the concentration of dopamine in the synaptic cleft, leading to increased activation of postsynaptic dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the biochemical and physiological effects of [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride.
Biochemical and Physiological Effects:
[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has been shown to have several biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and increased heart rate and blood pressure. [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has also been shown to have an immunomodulatory effect, with studies showing that [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride can modulate the activity of immune cells such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride in lab experiments is its selectivity for the DAT protein, which allows for the specific investigation of the role of dopamine in various physiological and pathological conditions. However, one limitation of using [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride is its potential for off-target effects, as it may bind to other proteins in addition to the DAT protein.
Orientations Futures
There are several future directions for the use of [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride in scientific research. One direction is the investigation of the role of dopamine in psychiatric disorders such as depression and schizophrenia. Another direction is the investigation of the role of dopamine in the regulation of appetite and metabolism. Additionally, the development of more selective and potent DAT ligands may lead to the discovery of new therapeutic targets for the treatment of dopamine-related disorders.
Applications De Recherche Scientifique
[2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has been used in several scientific studies to investigate the role of dopamine in various physiological and pathological conditions. For example, [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has been used to study the effect of dopamine on learning and memory, addiction, and Parkinson's disease. [2-(4-morpholinyl)ethyl](3-thienylmethyl)amine dihydrochloride has also been used to investigate the effect of dopamine on the immune system and the cardiovascular system.
Propriétés
IUPAC Name |
2-morpholin-4-yl-N-(thiophen-3-ylmethyl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS.2ClH/c1-8-15-10-11(1)9-12-2-3-13-4-6-14-7-5-13;;/h1,8,10,12H,2-7,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNHLAWKXWOSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CSC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(thiophen-3-ylmethyl)ethanamine;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(3-methylbutanoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B4764792.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4764812.png)
![1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinol](/img/structure/B4764819.png)
![2-(4-fluorophenyl)-4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4764822.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4764825.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B4764829.png)

![N-1,3-benzodioxol-5-yl-3-[2-(benzyloxy)-3-methoxyphenyl]-2-cyanoacrylamide](/img/structure/B4764835.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(butylamino)carbonyl]vinyl}-2-furamide](/img/structure/B4764847.png)
![2-[(4-ethoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B4764855.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4764858.png)


![N-(3-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4764886.png)